Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester
CAS No.: 1013937-97-7
Cat. No.: VC2848903
Molecular Formula: C13H25ClN4O3
Molecular Weight: 320.81 g/mol
* For research use only. Not for human or veterinary use.
![Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester - 1013937-97-7](/images/structure/VC2848903.png)
Specification
CAS No. | 1013937-97-7 |
---|---|
Molecular Formula | C13H25ClN4O3 |
Molecular Weight | 320.81 g/mol |
IUPAC Name | tert-butyl N-[(2S,4R)-1-azido-7-chloro-4-(hydroxymethyl)heptan-2-yl]carbamate |
Standard InChI | InChI=1S/C13H25ClN4O3/c1-13(2,3)21-12(20)17-11(8-16-18-15)7-10(9-19)5-4-6-14/h10-11,19H,4-9H2,1-3H3,(H,17,20)/t10-,11+/m1/s1 |
Standard InChI Key | QXNMWPIIBNGZMI-MNOVXSKESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C[C@@H](CCCCl)CO)CN=[N+]=[N-] |
SMILES | CC(C)(C)OC(=O)NC(CC(CCCCl)CO)CN=[N+]=[N-] |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(CCCCl)CO)CN=[N+]=[N-] |
Introduction
Chemical Identity and Nomenclature
Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester is a complex organic molecule with several functional groups. The compound is characterized by the following identifiers:
Parameter | Information |
---|---|
CAS Registry Number | 1013937-97-7 |
IUPAC Name | tert-butyl N-[(2S,4R)-1-azido-7-chloro-4-(hydroxymethyl)heptan-2-yl]carbamate |
Alternative Names | - 1,1-Dimethylethyl N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]carbamate - tert-butyl (2S,4R)-1-azido-7-chloro-4-(hydroxymethyl)heptan-2-ylcarbamate |
Molecular Formula | C₁₃H₂₅ClN₄O₃ |
Molecular Weight | 320.81 g/mol |
InChI | InChI=1S/C13H25ClN4O3/c1-13(2,3)21-12(20)17-11(8-16-18-15)7-10(9-19)5-4-6-14/h10-11,19H,4-9H2,1-3H3,(H,17,20)/t10-,11+/m1/s1 |
InChIKey | QXNMWPIIBNGZMI-MNOVXSKESA-N |
SMILES | CC(C)(C)OC(=O)NC@@HCN=[N+]=[N-] |
The compound contains multiple stereogenic centers, with specific (1S,3R) or equivalently (2S,4R) stereochemistry as indicated in different naming conventions .
Structural Characteristics
Functional Groups
The molecule contains several important functional groups that define its chemical behavior:
Functional Group | Position in Molecule |
---|---|
tert-Butoxycarbonyl (Boc) | Protecting group on nitrogen |
Azide (-N₃) | At the C-1 position (azidomethyl) |
Hydroxyl (-OH) | At the C-3 position (hydroxymethyl) |
Chloro (-Cl) | At the terminal carbon (C-6) |
Carbamate (-NHCOO-) | Linking the tert-butyl group to the nitrogen |
Stereochemistry
The compound features two stereogenic centers with defined absolute configurations:
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(1S) configuration at carbon 1 (or 2S in alternative numbering)
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(3R) configuration at carbon 3 (or 4R in alternative numbering)
This stereochemical configuration is important for biological activity and specificity in potential applications .
Physical Properties
While specific experimental data for this exact compound is limited in the available literature, some computed properties can provide insight into its physical characteristics:
Property | Value | Method |
---|---|---|
XLogP3-AA | Approximately 3 | Computed partition coefficient |
Hydrogen Bond Donor Count | 1 | Number of H atoms attached to O, N, or F atoms |
Hydrogen Bond Acceptor Count | 4 | Number of O and N atoms |
Rotatable Bond Count | 5 | Single bonds not in rings that can rotate freely |
Exact Mass | 320.16165 Da | Computed from atomic composition |
The compound is likely to be a white to off-white solid at room temperature, as is typical for many similar carbamate compounds .
Applications and Research Significance
The compound Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester likely has significance in several areas:
Building Block in Synthesis
The presence of multiple functional groups (azide, Boc-protected amine, primary alcohol, alkyl chloride) makes this compound a versatile building block for further transformations:
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The azide group can participate in click chemistry (copper-catalyzed azide-alkyne cycloadditions)
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The Boc group can be selectively removed under acidic conditions
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The primary alcohol can be oxidized or converted to other functional groups
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The terminal chloride provides a site for further functionalization
Pharmaceutical Intermediate
The specific stereochemistry and functional group arrangement suggests this compound may serve as an intermediate in the synthesis of complex pharmaceuticals. Similar functionalized structures appear in various bioactive compounds .
Chemical Reactivity
Azide Reactivity
The azidomethyl group represents one of the most versatile functional groups in the molecule:
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Click Chemistry: Can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles
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Staudinger Reaction: Can react with phosphines to form iminophosphoranes, which hydrolyze to amines
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Thermal Decomposition: Can decompose with nitrogen evolution when heated
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Reduction: Can be reduced to amines using reagents like lithium aluminum hydride or through catalytic hydrogenation
Hydroxyl and Chloro Functionality
These groups provide additional sites for chemical transformation:
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The primary alcohol can undergo oxidation, esterification, or etherification
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The terminal chloride can participate in nucleophilic substitution reactions
Analytical Characterization
Spectroscopic Properties
Expected spectroscopic characteristics for Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester include:
Analytical Method | Expected Features |
---|---|
IR Spectroscopy | - Strong azide absorption around 2100 cm⁻¹ - Carbamate C=O stretch around 1700 cm⁻¹ - NH stretch around 3300 cm⁻¹ - OH stretch around 3400-3600 cm⁻¹ |
¹H NMR | - tert-Butyl singlet around 1.4-1.5 ppm - Characteristic patterns for methylene protons - Hydroxyl proton (exchangeable) - Carbamate NH proton around 4.5-5.5 ppm |
¹³C NMR | - Carbamate carbonyl around 155-157 ppm - tert-Butyl carbons around 28 ppm (CH₃) and 79-80 ppm (quaternary) - Stereocenters with characteristic chemical shifts |
Mass Spectrometry | - Molecular ion [M]⁺ at m/z 320- Characteristic fragmentation including loss of tert-butyl (m/z -57)- Loss of N₂ from azide group |
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